

Navigating Lipophilicity: A Comparative Guide to logD7.4 Values of Substituted Piperidine Derivatives

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Compound of Interest

Compound Name:	<i>N</i> -(2-aminoethyl)-2-furamide hydrochloride
CAS No.:	81253-55-6
Cat. No.:	B1290664

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In the landscape of modern drug discovery, a molecule's physicochemical properties are paramount to its success. Among these, lipophilicity stands out as a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. For researchers and drug development professionals working with piperidine-based scaffolds, a nuanced understanding of how structural modifications impact lipophilicity is essential for designing effective therapeutics. This guide provides an in-depth comparison of the distribution coefficient at physiological pH (logD7.4) for a series of substituted piperidine derivatives, supported by experimental data and detailed methodologies.

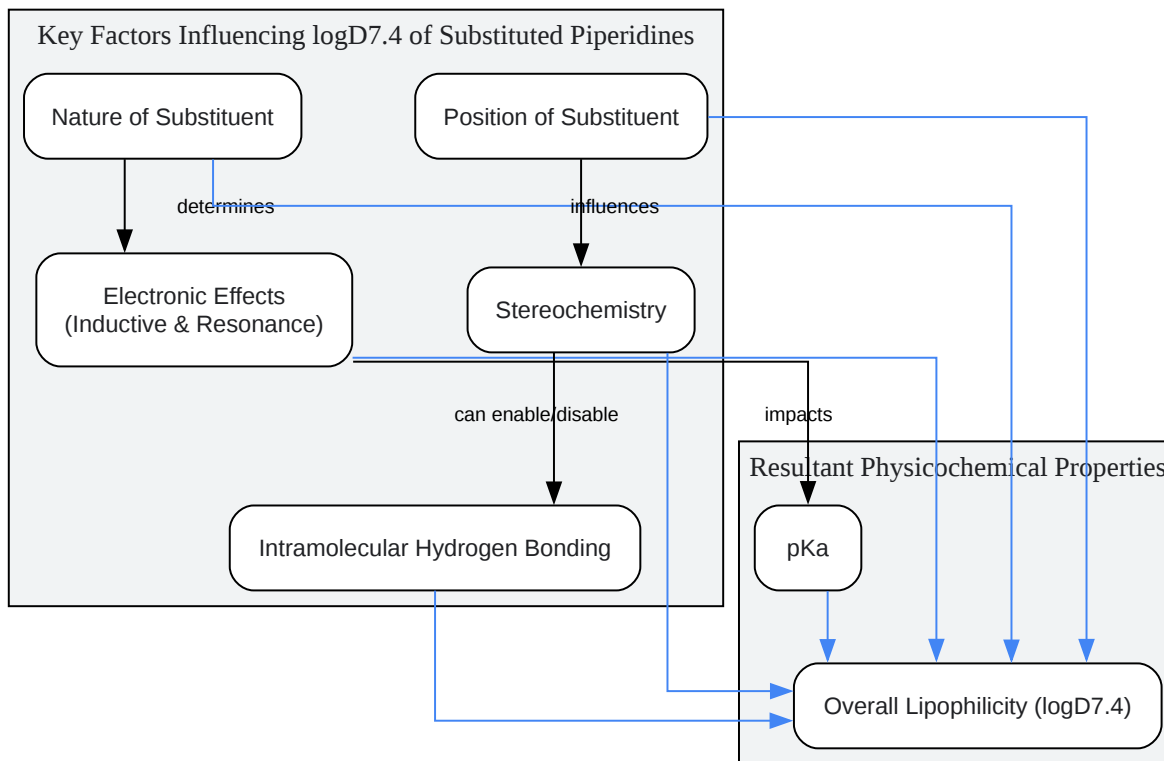
The Significance of logD7.4 in Drug Design

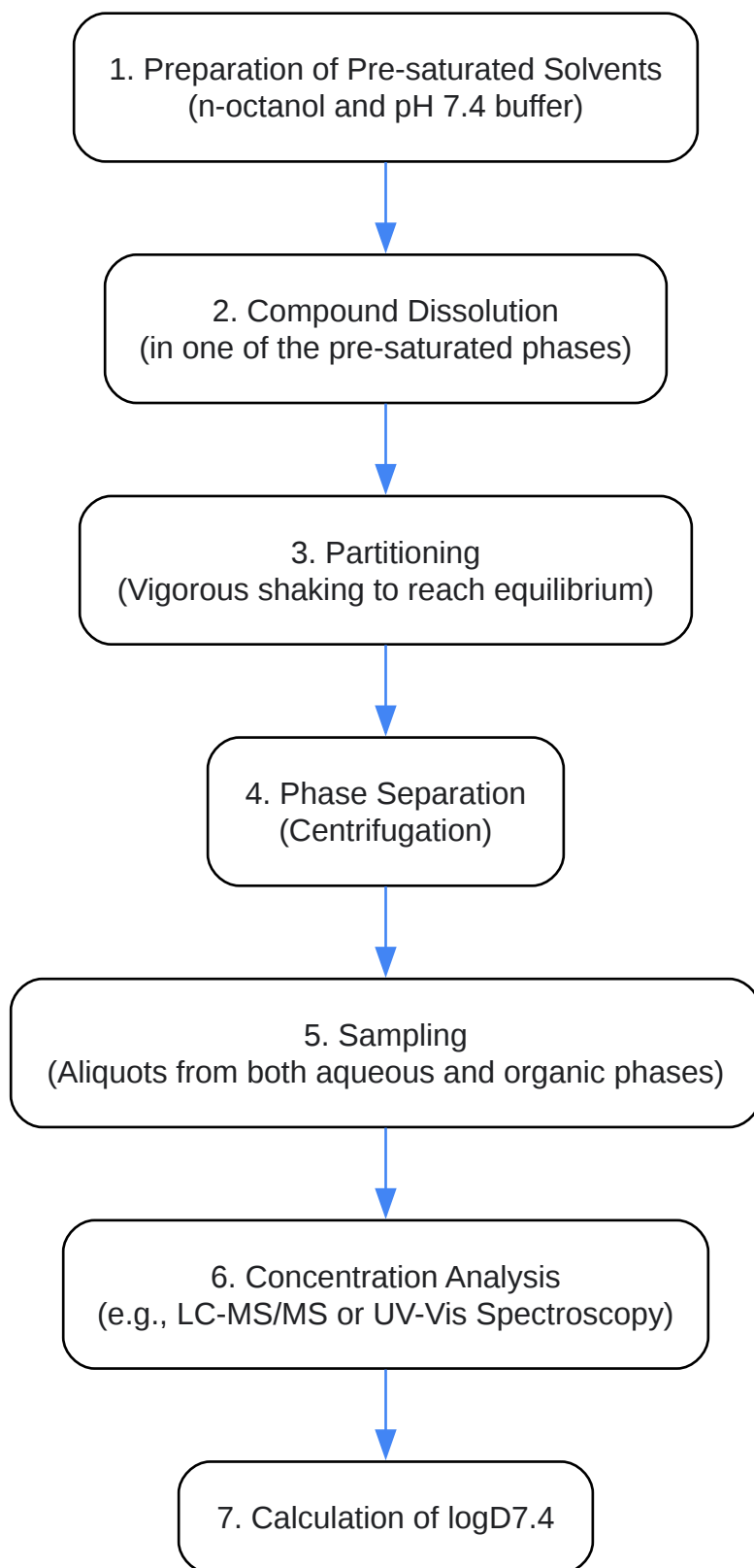
Lipophilicity, the affinity of a molecule for a lipid-rich environment, governs its ability to traverse biological membranes, influences its binding to plasma proteins, and dictates its metabolic fate. [1][2] While the partition coefficient (logP) is a useful measure for neutral compounds, the majority of drug candidates are ionizable.[3] The distribution coefficient (logD) provides a more

physiologically relevant measure of lipophilicity by accounting for the partition of all species (ionized and unionized) at a specific pH.[4][5] Consequently, logD7.4 is a critical parameter in drug discovery, offering a more accurate prediction of a compound's behavior in the body.[6][7] An optimal logD7.4 value, typically in the range of 1-3, is often sought to balance aqueous solubility and membrane permeability, thereby enhancing oral bioavailability and overall drug-like properties.[8]

Factors Influencing logD7.4 of Substituted Piperidines

The lipophilicity of a piperidine derivative is a multifactorial property influenced by the interplay of various structural features. The following diagram illustrates the key contributors to the logD7.4 value.





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